molecular formula C4H6F4O2 B1295199 2,2,3,3-Tetrafluoro-1,4-butanediol CAS No. 425-61-6

2,2,3,3-Tetrafluoro-1,4-butanediol

Cat. No. B1295199
CAS RN: 425-61-6
M. Wt: 162.08 g/mol
InChI Key: CDZXJJOGDCLNKX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-butanediol is a fluorinated organic compound that is not directly discussed in the provided papers. However, related compounds and their properties, synthesis, and applications are mentioned, which can provide insights into the behavior and potential uses of tetrafluoro-1,4-butanediol. For instance, the synthesis of meso-2,3-difluoro-1,4-butanediol is described, which shares structural similarities with the tetrafluoro derivative .

Synthesis Analysis

The synthesis of related fluorinated butanediols, such as meso-2,3-difluoro-1,4-butanediol, involves multiple steps starting from (Z)-but-2-enediol . This process could potentially be adapted for the synthesis of 2,2,3,3-tetrafluoro-1,4-butanediol by introducing additional fluorine atoms into the molecular structure. The synthesis of other fluorinated compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, involves nucleophilic substitution reactions, which could be relevant for synthesizing tetrafluorinated butanediol derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by X-ray crystallography, as seen in the analysis of meso-2,3-difluoro-1,4-butanediol, which reveals an anti conformation of the vicinal difluoride moiety . Similarly, the structure of 2,3-bis(dinitrofluoromethyl)-1,4-dioxane was determined by X-ray diffraction analysis . These techniques could be applied to determine the molecular structure of 2,2,3,3-tetrafluoro-1,4-butanediol.

Chemical Reactions Analysis

The chemical reactivity of fluorinated butanediols can be complex. For example, meso-2,3-difluoro-1,4-butanediol was found to be resistant to chain extension through the addition of alkyl Grignard and acetylide nucleophiles . This suggests that the tetrafluoro derivative may also exhibit unique reactivity patterns, potentially affecting its ability to undergo certain chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. For instance, the solubility, boiling point, and reactivity can be significantly altered by the presence of fluorine atoms. The solubility of a dioxolane mixture derived from 2,3-butanediol in water was found to be much lower than that of common gasoline oxygenates, indicating that fluorination can greatly affect solubility . The redox properties of fluorinated benzene derivatives have been studied using electrochemical measurements, which could be relevant for understanding the properties of tetrafluoro-1,4-butanediol .

Scientific Research Applications

Antiviral Evaluation

One significant application of 2,2,3,3-tetrafluoro-1,4-butanediol is in the synthesis of fluorinated acyclic nucleosides and their phosphoramidates. Mahmoud et al. (2017) explored this compound's use in creating antiviral agents effective against HIV, HCV, HSV-1, and HBV, along with assessing cytotoxicity in various cell lines (Mahmoud et al., 2017).

Catalyst in Chemical Synthesis

Another application is in the catalytic dehydration of 1,4-butanediol to produce important chemicals like 3-buten-1-ol and tetrahydrofuran (THF). Yamamoto et al. (2005) and Igarashi et al. (2007) have shown that using specific catalysts like ZrO2 and lanthanide oxides can efficiently drive these reactions, yielding products with potential industrial applications (Yamamoto et al., 2005); (Igarashi et al., 2007).

Microbial Production

The microbial production of 2,3-butanediol, a derivative of 1,4-butanediol, is another area of research. Ji et al. (2011) and Kim et al. (2015) discuss the optimization of microbial strains and bioprocesses for efficient and economical production, highlighting the industrial relevance of these compounds (Ji et al., 2011); (Kim et al., 2015).

Safety And Hazards

This compound can cause skin and eye irritation. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,2,3,3-tetrafluorobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O2/c5-3(6,1-9)4(7,8)2-10/h9-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZXJJOGDCLNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195281
Record name 2,2,3,3-Tetrafluoro-1,4-butanediol
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Molecular Weight

162.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 2,2,3,3-Tetrafluoro-1,4-butanediol
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Product Name

2,2,3,3-Tetrafluoro-1,4-butanediol

CAS RN

425-61-6
Record name 2,2,3,3-Tetrafluoro-1,4-butanediol
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Record name 2,2,3,3-Tetrafluoro-1,4-butanediol
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Record name 2,2,3,3-Tetrafluorobutane-1,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
KY Chen, JF Kuo - Macromolecular Chemistry and Physics, 2000 - Wiley Online Library
Fluorinated aliphatic polyurethanes based on hexamethylene diisocyanate (HDI) and polytetramethyl oxide (PTMO) were synthesized by using 2,2,3,3,4,4,5,5‐octafluoro‐1,6‐…
Number of citations: 89 onlinelibrary.wiley.com
MM Rahman - Journal of adhesion science and technology, 2013 - Taylor & Francis
Waterborne polyurethane (WBPU) adhesives were prepared using poly(tetramethylene oxide glycol), 4,4’-dicyclohexylmethane diisocyanate (H 12 MDI), hydrophilic agent dimethylol …
Number of citations: 9 www.tandfonline.com
G Elmas, Z Kılıç, B Çoşut, G Keşan, L Açık… - Journal of Chemical …, 2021 - Springer
The Cl replacement reaction of octachlorocyclotetraphosphazene, N 4 P 4 Cl 8 (1), with two equimolar amounts of N-(4-fluorobenzyl)-N′-methylpropane-1,3-diamine led to the …
Number of citations: 16 link.springer.com
A Vaidya, MK Chaudhury - Journal of Colloid and Interface Science, 2002 - Elsevier
Polyurethanes, containing well-defined assemblies of perfluoro-polyether (PFPE or hexafluoropropene oxide oligomer), polydimethylsiloxane (PDMS), and polyethylene glycol (PEG) …
Number of citations: 181 www.sciencedirect.com
LF Wang, YH Wei - Colloids and Surfaces B: Biointerfaces, 2005 - Elsevier
The effects of soft segment length on the variations in morphology, surface composition, and hydrophilicity have been studied in fluorinated polyurethanes (FPUs) and correlated with …
Number of citations: 79 www.sciencedirect.com
AJ Mesiano, RM Enick, EJ Beckman, AJ Russell - Fluid phase equilibria, 2001 - Elsevier
The use of supercritical carbon dioxide as a reaction medium for polyester synthesis is hindered by the low solubility of diols in CO 2 . However, it has been previously demonstrated that …
Number of citations: 25 www.sciencedirect.com
P Król, B Król, R Stagraczyński… - Journal of applied …, 2013 - Wiley Online Library
The AFM method was used to investigate the phase structure of the coatings, which have been obtained after application of polyurethane cationomers, synthesized in the reaction of 4,4…
Number of citations: 26 onlinelibrary.wiley.com
Z Yu, S Seo, J Song, Z Zhang… - Advanced Energy …, 2022 - Wiley Online Library
The solid electrolyte interphase (SEI) has been identified as a key challenge for Li metal anodes. The brittle and inhomogeneous native SEI generated by parasitic reactions between Li …
Number of citations: 4 onlinelibrary.wiley.com
K Pielichowska, P Król, B Król, J Pagacz - Thermochimica acta, 2012 - Elsevier
In this paper TOPEM DSC method was employed to investigate the glass transition region of fluorinated polyurethane cationomers. Fluorinated polyurethane cationomers have been …
Number of citations: 18 www.sciencedirect.com
P Król, B Król, K Pielichowska, S Pikus - Colloid and polymer science, 2011 - Springer
WAXS, DSC and AFM methods were employed to compare phase structures of the coatings obtained from waterborne polyurethane cationomers which had been synthesised in the …
Number of citations: 40 link.springer.com

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